REACTION_CXSMILES
|
[CH:1]([C:4]1[C:9]([CH:10]=[CH:11][N+:12]([O-])=O)=[CH:8][CH:7]=[CH:6][C:5]=1[O:15][CH3:16])([CH3:3])[CH3:2].[H-].[H-].[H-].[H-].[Li+].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-]>>[CH:1]([C:4]1[C:5]([O:15][CH3:16])=[CH:6][CH:7]=[CH:8][C:9]=1[CH2:10][CH2:11][NH2:12])([CH3:3])[CH3:2] |f:1.2.3.4.5.6,7.8.9.10|
|
Name
|
2-isopropyl-1-methoxy-3-(2-nitro-vinyl)-benzene
|
Quantity
|
3.92 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=CC=C1C=C[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
53.1 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
53.1 mmol
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C=CC=C1OC)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |